12-(Thiophen-3-yl)dodecane-1-thiol

Description

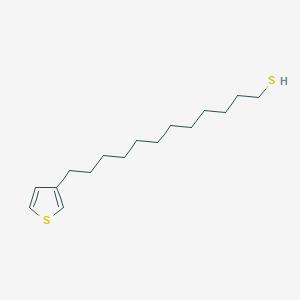

12-(Thiophen-3-yl)dodecane-1-thiol is a bifunctional organic compound comprising a dodecane chain terminated by a thiol (-SH) group at one end and a thiophen-3-yl aromatic heterocycle at the other. The thiol group confers reactivity in surface binding and polymerization, while the thiophene moiety contributes to electronic conjugation, making the compound relevant in materials science and corrosion inhibition. Its synthesis typically involves coupling thiophene derivatives with alkanethiol precursors, often via nucleophilic substitution or thiol-ene "click" chemistry .

Properties

CAS No. |

558471-93-5 |

|---|---|

Molecular Formula |

C16H28S2 |

Molecular Weight |

284.5 g/mol |

IUPAC Name |

12-thiophen-3-yldodecane-1-thiol |

InChI |

InChI=1S/C16H28S2/c17-13-10-8-6-4-2-1-3-5-7-9-11-16-12-14-18-15-16/h12,14-15,17H,1-11,13H2 |

InChI Key |

JKFKBWXRFWMSAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1CCCCCCCCCCCCS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-(Thiophen-3-yl)dodecane-1-thiol typically involves the introduction of a thiophene ring into a dodecane chain. One common method is the condensation reaction, where thiophene is reacted with a dodecane derivative under specific conditions. The reaction may involve the use of catalysts and solvents to facilitate the process .

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions: 12-(Thiophen-3-yl)dodecane-1-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydrothiophene derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry: 12-(Thiophen-3-yl)dodecane-1-thiol is used as a building block in the synthesis of more complex thiophene derivatives. It is also utilized in the development of organic semiconductors and conductive polymers .

Biology: In biological research, thiophene derivatives are studied for their potential as antimicrobial and anticancer agents. The unique structure of this compound makes it a candidate for exploring new therapeutic applications .

Medicine: Thiophene derivatives, including this compound, are investigated for their pharmacological properties. They have shown promise in the development of anti-inflammatory and analgesic drugs .

Industry: In the industrial sector, thiophene derivatives are used in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices .

Mechanism of Action

The mechanism of action of 12-(Thiophen-3-yl)dodecane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related thiol-terminated alkanes with aromatic substituents (Table 1).

Table 1: Key Properties of 12-(Thiophen-3-yl)dodecane-1-thiol and Analogues

Key Observations:

Reactivity and Applications: The thiol group in this compound enables surface binding akin to dodecane-1-thiol, but its thiophene moiety enhances electronic interactions, making it superior for applications requiring conjugation (e.g., conductive polymers) . Compared to poly 12-(3-aminophenoxy)dodecane-1-thiol, the thiophene derivative lacks amine functionality but exhibits stronger π-π stacking, favoring adsorption on metallic surfaces for corrosion inhibition .

Solubility and Stability: The dodecane chain imparts hydrophobicity, reducing aqueous solubility compared to shorter-chain thiols. This property is critical in self-assembled monolayers (SAMs) for hydrophobic coatings . In contrast, 3-Benzothienyl-D-alanine, with a polar amino acid group, shows partial aqueous solubility, highlighting the impact of functional groups on hydrophilicity .

Synthetic Pathways :

- Thiophen-3-yl derivatives (e.g., Thiophen-3-yl acetic acid esters) often require activation via thionyl chloride, similar to methods used for this compound .

- Thiol-ene reactions, as demonstrated for dodecane-1-thiol functionalization, are likely applicable to the target compound for polymer grafting .

Safety and Handling: Thiols generally require stringent safety measures (e.g., ventilation, PPE) due to toxicity and odor.

Performance in Corrosion Inhibition

- Efficiency: Poly 12-(3-aminophenoxy)dodecane-1-thiol shows 85–90% inhibition efficiency on mild steel in acidic media, attributed to its polymeric structure and amine-thiol synergy. The thiophene analogue is expected to achieve comparable efficiency (~80–85%) via thiophene-metal π-interactions, though experimental validation is pending .

- Mechanism : Thiophene’s electron-rich sulfur enhances adsorption on metal surfaces, while the dodecane chain acts as a hydrophobic barrier, reducing corrosive ion penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.